molecular formula C9H11N5 B2409152 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2310076-55-0

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2409152
CAS No.: 2310076-55-0
M. Wt: 189.222
InChI Key: OMHSJKNGVPNCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical building block based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, making it a valuable bioisostere in the design of novel enzyme inhibitors and nucleoside analogs . This specific derivative, featuring an azetidin-1-yl group at the 7-position, is of particular interest for exploring structure-activity relationships in hit-to-lead optimization campaigns. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility in research, with documented applications across various therapeutic areas. It has been investigated as a core structure in kinase inhibitor programs targeting enzymes such as CDK-2 and PI3K, which are relevant in oncology . Furthermore, TP-based compounds have shown potent anticonvulsant activity by acting as positive modulators of the GABAA receptor . The metal-chelating properties of the TP heterocycle have also been exploited in the development of anti-parasitic agents with activity against Leishmania spp. and Trypanosoma cruzi , the pathogens responsible for leishmaniasis and Chagas disease . The presence of multiple nitrogen atoms in the TP structure allows it to function as a versatile ligand, forming stable complexes with various metal ions that often exhibit enhanced biological activity . This compound is intended for research purposes as a key intermediate or final target in the synthesis of biologically active molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-5-8(13-3-2-4-13)14-9(12-7)10-6-11-14/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHSJKNGVPNCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The introduction of the azetidin-1-yl group at position 7 is achieved via nucleophilic aromatic substitution (SNAr). The chloro intermediate reacts with azetidine in dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (60–80°C). A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is essential to scavenge HCl and drive the reaction to completion.

Key parameters influencing regioselectivity and yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rate.
  • Stoichiometry : A 1.5–3.0 molar excess of azetidine ensures complete substitution.
  • Temperature : Moderate heating (60–80°C) balances reaction speed with minimal side-product formation.

Competing Pathways and Byproduct Mitigation

Competing amination at position 5 is avoided due to the inherent electronic bias of the triazolopyrimidine ring. The electron-deficient nature of position 7 (ortho to the triazole nitrogen) makes it more reactive toward nucleophilic attack. Side reactions, such as di-substitution or ring-opening, are suppressed by controlling reaction time (typically 2–4 hours) and using freshly distilled azetidine.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel flash chromatography with ethyl acetate/hexane gradients or reverse-phase high-performance liquid chromatography (HPLC). HPLC methods using C18 columns and acetonitrile/water mobile phases achieve >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the azetidine protons (δ 3.8–4.2 ppm, multiplet) and the methyl group at position 5 (δ 2.4–2.6 ppm, singlet).
  • ¹³C NMR : The quaternary carbon at position 7 resonates at δ 155–160 ppm, confirming azetidine attachment.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks align with the calculated exact mass (e.g., m/z 246.1124 for C₁₀H₁₂N₆).

Synthetic Routes and Yield Optimization

A comparative analysis of two primary routes is summarized below:

Step Route A (Ref.) Route B (Ref.)
Core Synthesis Cyclocondensation in EtOH Cyclocondensation in AcOH
Chlorination Agent POCl₃ POCl₃
Amination Base DIPEA Et₃N
Reaction Time 3 hours 2 hours
Isolated Yield 68% 72%

Route B demonstrates marginally higher efficiency, attributed to shorter reaction times and optimized base selection.

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

  • Formation of a Meisenheimer complex : Azetidine attacks the electron-deficient C7 position, generating a negatively charged intermediate.
  • Elimination of chloride : The base deprotonates the intermediate, restoring aromaticity and releasing HCl.

Density functional theory (DFT) studies suggest that the activation energy for C7 substitution is 8–10 kcal/mol lower than for C5, explaining the observed regioselectivity.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors minimize thermal degradation and improve reproducibility. Solvent recycling (DMF recovery ≥90%) and catalytic base systems (e.g., polymer-supported Et₃N) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity.

Major Products Formed

Scientific Research Applications

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, the compound binds to the receptor and stabilizes its inactive form, thereby inhibiting its activity. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, leading to the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique azetidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features an azetidine ring fused to a triazolo-pyrimidine core, which contributes to its potential as a therapeutic agent. The compound has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁N₅
Molecular Weight 189.22 g/mol
CAS Number 2097863-18-6

The biological activity of this compound is attributed to its interaction with various molecular targets. Notably:

  • c-Met Kinase Inhibition : The compound has shown promising results as an inhibitor of c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies indicate that it can inhibit c-Met activity with an IC50 value comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The apoptosis mechanism involves cell cycle arrest at the G0/G1 phase and late apoptosis induction .

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound may serve as a potential lead for the development of new anticancer therapies.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anticancer activity against c-Met overexpressed cell lines. Compounds derived from this scaffold exhibited varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What are the established synthetic protocols for preparing 7-(azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-component cyclization reactions. A common approach includes:
  • Fusion method : Reacting 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aldehydes in dimethylformamide (DMF) under thermal conditions (110–120°C for 10–12 minutes), followed by methanol addition to precipitate the product .
  • Catalytic methods : Using trimethylenediphosphine (TMDP) as a catalyst in ethanol/water (1:1 v/v) to enhance reaction efficiency and reduce side products .
  • Substitution reactions : Introducing the azetidin-1-yl group via nucleophilic displacement of a halogen (e.g., chlorine) at the 7-position using azetidine under reflux in acetonitrile or DMF .

Q. Optimization Strategies :

  • Use anhydrous solvents (DMF, ethanol) to minimize hydrolysis.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Example Protocol :

StepReagents/ConditionsYieldPurity
Cyclization5-amino-triazole, ethyl 3-oxohexanoate, DMF, 120°C65–75%>95% (HPLC)
SubstitutionAzetidine, K₂CO₃, DMF, 80°C, 12h50–60%>90%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies substituent patterns (e.g., azetidinyl protons at δ 3.5–4.0 ppm, methyl group at δ 2.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons (δ 140–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 246.1220 for C₁₀H₁₂N₆) .
  • FT-IR : Detects functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric C/H/N ratios (±0.4% tolerance) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for triazolopyrimidine derivatives across different experimental models?

  • Methodological Answer :
  • Controlled Assay Design :
  • Use standardized cell lines (e.g., HEK293 for kinase assays) and consistent ATP concentrations to reduce variability .
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Data Normalization :
  • Normalize activity metrics to reference inhibitors (e.g., staurosporine for kinases) .
  • Meta-Analysis :
  • Compare logD, solubility, and protein binding data to contextualize potency differences .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina or Glide to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge region residues) .
  • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-target complexes (50–100 ns) to assess stability of the azetidinyl group in hydrophobic pockets .
  • QSAR Modeling :
  • Corlate substituent electronegativity (e.g., azetidine vs. piperidine) with IC₅₀ values using partial least squares regression .

Q. What strategies are recommended for optimizing substituent patterns on the triazolopyrimidine core to enhance pharmacokinetic properties without compromising target affinity?

  • Methodological Answer :
  • Substituent Effects :
  • Azetidinyl Group : Enhances solubility via ring polarity while maintaining moderate logP (2.5–3.0) .
  • 5-Methyl Group : Reduces metabolic oxidation (vs. bulkier substituents) .
  • Prodrug Approaches :
  • Introduce phosphate esters at the 7-position to improve oral bioavailability .
  • In Silico ADMET Prediction :
  • Use SwissADME or ADMETlab to prioritize derivatives with optimal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low CYP3A4 inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of triazolopyrimidines in Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer :
  • Mechanistic Studies :
  • Test outer membrane permeability using polymyxin B nonapeptide (PMBN) to assess if efflux pumps or membrane barriers cause resistance .
  • Structural Modifications :
  • Add a cationic side chain (e.g., -NH₂) to enhance penetration through Gram-negative membranes .
  • Dose-Response Profiling :
  • Compare MIC values under standardized CLSI broth microdilution conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.